

Spectroscopic Profile of (-)-Vestitol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Vestitol

Cat. No.: B192651

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the isoflavan **(-)-Vestitol**, a natural product of significant interest for its potential therapeutic properties. The information presented herein is intended to serve as a core reference for researchers in natural product chemistry, pharmacology, and drug development. This document details its characteristic Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopic data, along with the experimental protocols for their acquisition.

Chemical Structure

Systematic Name: (3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

Molecular Formula: C₁₆H₁₆O₄

Molecular Weight: 272.30 g/mol

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for **(-)-Vestitol**, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. The ^1H and ^{13}C NMR data for **(-)-Vestitol** provide a complete map of its proton and carbon framework. The data presented below were reported in acetone- d_6 .

Table 1: ^1H NMR Spectroscopic Data for **(-)-Vestitol** (500 MHz, Acetone- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.00	d	8.4	H-6'
6.90	d	8.2	H-5
6.50	dd	8.4, 2.5	H-5'
6.44	d	2.5	H-3'
6.39	dd	8.2, 2.4	H-6
6.30	d	2.4	H-8
4.21	ddd	10.5, 5.2, 3.2	H-2eq
3.99	t	10.5	H-2ax
3.77	s	-	4'-OCH ₃
3.56	m	-	H-3
2.92	dd	15.8, 5.2	H-4eq
2.85	dd	15.8, 11.2	H-4ax

Table 2: ^{13}C NMR Spectroscopic Data for **(-)-Vestitol** (125 MHz, Acetone- d_6)[1]

Chemical Shift (δ , ppm)	Assignment
159.3	C-4'
155.1	C-7
154.9	C-8a
154.4	C-2'
131.0	C-5
129.0	C-6'
119.5	C-4a
117.8	C-1'
110.0	C-6
106.0	C-5'
103.0	C-8
102.7	C-3'
68.0	C-2
55.3	4'-OCH ₃
32.0	C-3
30.0	C-4

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while fragmentation patterns offer structural clues.

Table 3: Mass Spectrometry Data for (-)-Vestitol

Technique	Ion Mode	m/z [Ion]	Key Fragment Ions (m/z)	Reference
HRMS	ESI-TOF, Positive	273.1671 [M+H] ⁺ (Calculated for C ₁₆ H ₁₇ O ₄ ⁺ : 273.3053)	Not reported	[1]
LC-MS	ESI, Positive	273.112 / 273.2 [M+H] ⁺	194.99, 185.00, 163.07, 137.06, 123.1	PubChem CID: 92503
EIMS	-	272 [M] ⁺	150, 137, 123	da Silva et al., 2013

Ultraviolet (UV) Spectroscopy

UV spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system. For isoflavans like vestitol, the spectrum is defined by its substituted benzene rings.

Table 4: UV Spectroscopic Data for (-)-Vestitol

Solvent	λ_{\max} (nm)	Reference
Ethanol	208, 280 (shoulder)	da Silva et al., 2013

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for (-)-Vestitol is not readily available in the cited literature, the expected absorption bands can be predicted based on its functional groups. These characteristic vibrations are key for identifying the structural motifs of the molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for (-)-Vestitol

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3550 - 3200 (broad)	O-H stretch	Phenolic Hydroxyl
~3030 (variable)	C-H stretch	Aromatic C-H
2950 - 2850	C-H stretch	Alkyl (CH, CH ₂)
1700 - 1500	C=C stretch	Aromatic Ring
1300 - 1200	C-O stretch	Aryl Ether (Ar-O-CH ₃)
1200 - 1000	C-O stretch	Phenolic C-O
860 - 680	C-H bend (out-of-plane)	Aromatic C-H

Experimental Protocols

The following sections describe generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products like flavonoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of approximately 5-10 mg of purified **(-)-Vestitol** is dissolved in ~0.6 mL of a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or chloroform-d) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak is also common.
- **Instrumentation:** ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
- **¹H NMR Acquisition:** A standard pulse sequence is used to acquire the proton spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 8-64) are averaged to achieve an adequate signal-to-noise ratio.
- **¹³C NMR Acquisition:** A proton-decoupled pulse sequence is used to acquire the carbon spectrum, resulting in singlets for all carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024-4096) and a longer acquisition time are typically

required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

- 2D NMR Experiments: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish ¹H-¹H couplings, direct ¹H-¹³C correlations, and long-range ¹H-¹³C correlations, respectively.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **(-)-Vestitol** is prepared by dissolving a small amount of the purified compound (typically <1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture thereof, often with a small percentage of formic acid or ammonium acetate to promote ionization.
- Instrumentation: High-resolution mass spectra are typically obtained using an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Electron Ionization (EI) may be used with Gas Chromatography-Mass Spectrometry (GC-MS) if the sample is derivatized to increase volatility.
- Data Acquisition: The sample is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Full Scan Mode: The mass analyzer is set to scan a wide mass range (e.g., m/z 50-500) to detect the molecular ion ([M+H]⁺ or [M-H]⁻).
 - Tandem MS (MS/MS): The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions, which are then analyzed. This provides structural information and increases confidence in identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: A stock solution of **(-)-Vestitol** is prepared in a UV-transparent solvent (e.g., ethanol or methanol). This stock is then diluted to a concentration that results in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) to ensure adherence to the Beer-Lambert law.

- Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference blank.
- Data Acquisition: The sample solution is placed in a quartz cuvette (typically 1 cm path length). The absorbance is scanned over a wavelength range of approximately 200-400 nm. The wavelengths of maximum absorbance (λ_{max}) are recorded.

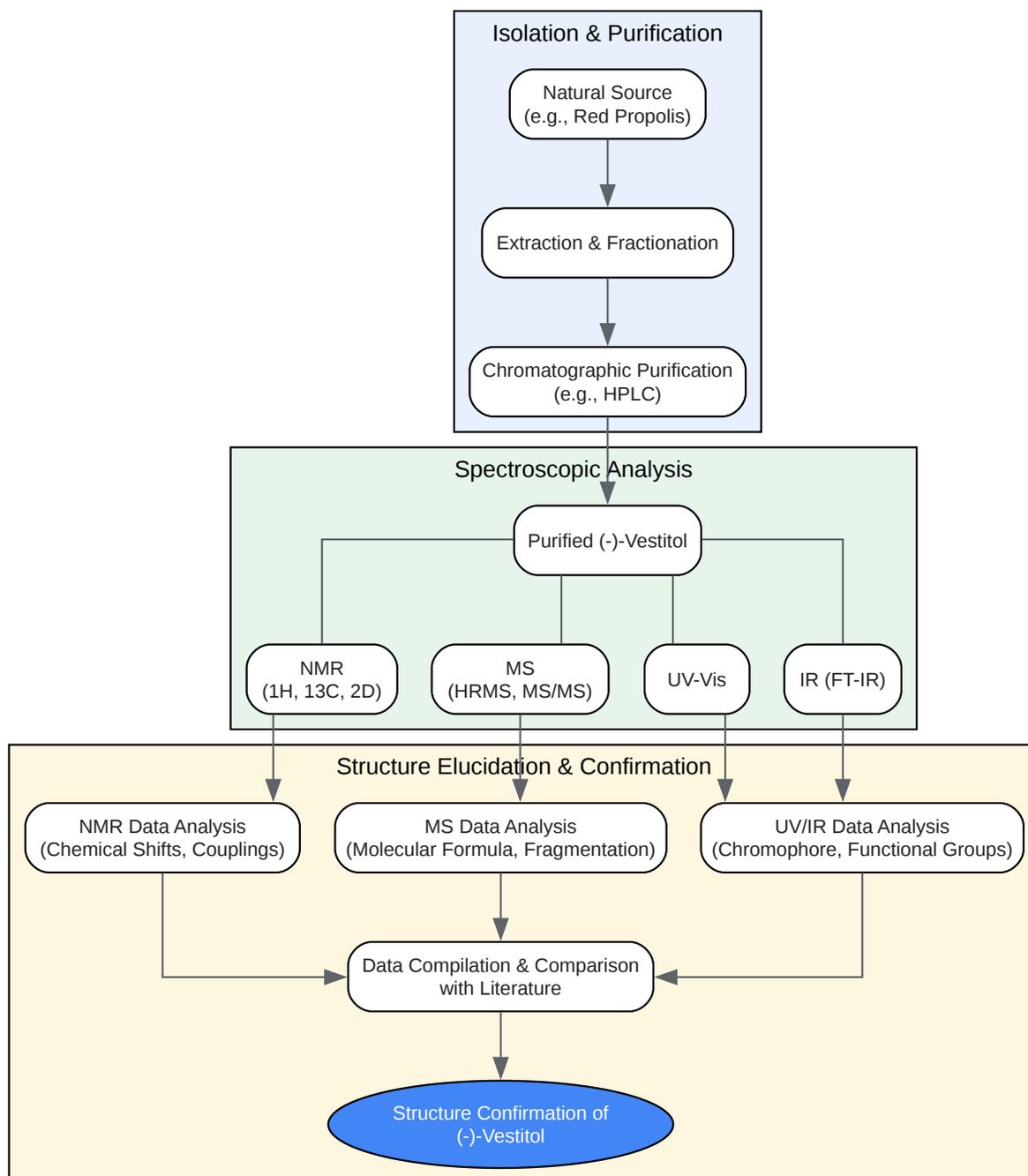
Infrared (IR) Spectroscopy

- Sample Preparation (Solid):
 - KBr Pellet: A few milligrams of **(-)-Vestitol** are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed under high pressure to form a transparent pellet.
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded first.
- Data Acquisition: The sample is placed in the instrument's beam path, and the spectrum is recorded, typically over the range of 4000-400 cm^{-1} . The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like **(-)-Vestitol**.

Workflow for Spectroscopic Analysis of (-)-Vestitol



[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
- To cite this document: BenchChem. [Spectroscopic Profile of (-)-Vestitol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b192651#spectroscopic-data-of-vestitol-nmr-ms-ir-uv>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com